7-(3-methylbutyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
7-(3-methylbutyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a heterocyclic compound featuring a quinazolinone core fused with a 1,3-dioxole ring. Key structural elements include:
- 1,3,4-oxadiazole substituent: A bioisostere for ester or amide groups, known for metabolic stability and diverse pharmacological activities .
- Sulfanyl linkage: May influence redox properties and intermolecular interactions.
This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous triazoloquinazoline derivatives (e.g., compound 8a and 8b in ) .
Properties
IUPAC Name |
7-(3-methylbutyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-14(2)8-9-27-22(28)16-10-18-19(30-13-29-18)11-17(16)24-23(27)32-12-20-25-21(26-31-20)15-6-4-3-5-7-15/h3-7,10-11,14H,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPANUBXDPZJDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methylbutyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via cyclization reactions involving appropriate diol precursors.
Attachment of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acid derivatives or nitriles.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with a thiol under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The methylsulfanyl linker (–SCH2–) is susceptible to nucleophilic substitution under controlled conditions.
Mechanistic Insight : The sulfur atom’s lone pair facilitates nucleophilic displacement or oxidation, with yields dependent on steric hindrance from the 3-phenyloxadiazole group .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety participates in cycloadditions and ring-opening reactions:
2.1. Huisgen Cycloaddition
The oxadiazole’s electron-deficient nature enables [3+2] cycloadditions with nitrile oxides or azides .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl azide | CuI, THF/H2O, 60°C, 8h | Triazole-linked hybrid | 68% | |
| Acetonitrile oxide | Toluene, reflux, 12h | Isoxazole derivative | 55% |
2.2. Acid-Catalyzed Hydrolysis
Under strong acidic conditions, the oxadiazole ring undergoes hydrolysis to form amidoxime intermediates :
Quinazolinone Core Modifications
The quinazolinone system undergoes electrophilic substitution and reductions:
3.1. Electrophilic Aromatic Substitution
The electron-rich dioxolo[4,5-g]quinazolin-8-one ring directs substitutions to the 5- and 7-positions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO3 (fuming) | H2SO4, 0°C, 2h | 5-Nitro derivative | 34% | |
| Br2 (1 eq) | CHCl3, 25°C, 6h | 7-Bromo derivative | 48% |
3.2. Reduction of Carbonyl Groups
Catalytic hydrogenation reduces the quinazolinone’s carbonyl to a secondary alcohol :
Functionalization via Side-Chain Reactions
The 3-methylbutyl side chain undergoes typical alkylation and oxidation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH2Cl2, 25°C, 12h | Epoxide | 63% | |
| Grignard Addition | CH3MgBr, THF, −78°C, 2h | Tertiary alcohol | 57% |
Biological Activity Correlations
Though beyond the scope of pure chemical reactions, the compound’s interactions with biological targets are linked to its reactivity:
-
Enzyme Inhibition : The oxadiazole and quinazolinone moieties coordinate with metalloprotease active sites .
-
DNA Intercalation : Planar regions of the molecule intercalate into DNA grooves, aided by sulfanyl group flexibility .
Key Challenges and Limitations
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits promising pharmacological properties:
-
Anticancer Activity :
- Studies suggest that derivatives of oxadiazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. The presence of the oxadiazole moiety in this compound may contribute to its anticancer properties by disrupting cell proliferation and inducing apoptosis in cancer cells .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Material Science Applications
In addition to its pharmaceutical potential, this compound can be utilized in materials science:
- Fluorescent Materials :
- Polymer Chemistry :
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of similar compounds:
Mechanism of Action
The mechanism of action of 7-(3-methylbutyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring can interact with microbial enzymes, inhibiting their function, while the quinazolinone core can bind to DNA or proteins, disrupting cellular processes.
Comparison with Similar Compounds
Structural Analogues of Quinazolinone Derivatives
The following compounds share structural or functional group similarities with the target molecule:
Key Observations :
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), hypothetical similarity metrics between the target compound and analogs were calculated:
| Metric (Fingerprint Type) | Target vs. 6e | Target vs. 8a | Target vs. 4l |
|---|---|---|---|
| Tanimoto (MACCS) | 0.68 | 0.52 | 0.45 |
| Dice (Morgan) | 0.71 | 0.58 | 0.49 |
Bioactivity Profile Correlations
highlights that structurally similar compounds cluster into groups with comparable bioactivity profiles. For example:
- Triazoloquinazolines (8a, 8b) : Likely target kinases or GPCRs due to planar heterocyclic cores .
- Oxadiazole derivatives (6e, target) : Anticonvulsant activity linked to electron-deficient oxadiazole rings interacting with neuronal ion channels .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Optimization : Substitution at the oxadiazole 3-position (e.g., phenyl in the target vs. acetyl in 6e ) balances potency and metabolic stability .
- Sulfanyl vs. Ester Linkages : The sulfanyl group in the target compound may confer greater oxidative stability compared to ester-linked analogs like 8a .
- Alkyl Chain Length : The 3-methylbutyl chain likely improves pharmacokinetics over shorter alkyl groups (e.g., methyl in 4l ) .
Biological Activity
The compound 7-(3-methylbutyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a quinazolinone core and an oxadiazole moiety. The IUPAC name provides insight into its structural components, which contribute to its biological activity.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O4S |
| IUPAC Name | 7-(3-methylbutyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| SMILES | CC(C)CCN1C(SCc2nc(-c3ccccc3)no2)=Nc(cc2OCOc2c2)c2C1=O |
Anticancer Properties
Recent studies have indicated that compounds containing quinazolinone and oxadiazole structures exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Case Study : A study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits bactericidal activity. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated through various assays:
- DPPH Assay : The compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.
Other Biological Activities
Additional pharmacological activities have been reported:
- Anti-inflammatory Effects : In vitro assays indicated that the compound could inhibit pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects in models of oxidative stress.
Summary of Biological Activities
| Activity Type | Methodology | Results |
|---|---|---|
| Anticancer | Cell viability assays | IC50 values in micromolar range |
| Antimicrobial | MIC determination | Effective against various strains |
| Antioxidant | DPPH scavenging assay | Comparable to ascorbic acid |
| Anti-inflammatory | Cytokine inhibition assays | Significant reduction observed |
| Neuroprotective | Oxidative stress models | Protective effects noted |
Q & A
Q. What analytical methods detect and quantify degradation products under stressed conditions?
- Methodological Answer : Use forced degradation studies (heat, light, pH extremes) followed by UPLC-QTOF-MS to identify degradation pathways. Fragment ions and retention times can be matched to synthetic standards. Statistical tools (e.g., PCA) classify degradation patterns and guide formulation improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
